{[4-(Phenylsulfanyl)phenyl]sulfanyl}acetic acid {[4-(Phenylsulfanyl)phenyl]sulfanyl}acetic acid
Brand Name: Vulcanchem
CAS No.: 152171-23-8
VCID: VC16849752
InChI: InChI=1S/C14H12O2S2/c15-14(16)10-17-11-6-8-13(9-7-11)18-12-4-2-1-3-5-12/h1-9H,10H2,(H,15,16)
SMILES:
Molecular Formula: C14H12O2S2
Molecular Weight: 276.4 g/mol

{[4-(Phenylsulfanyl)phenyl]sulfanyl}acetic acid

CAS No.: 152171-23-8

Cat. No.: VC16849752

Molecular Formula: C14H12O2S2

Molecular Weight: 276.4 g/mol

* For research use only. Not for human or veterinary use.

{[4-(Phenylsulfanyl)phenyl]sulfanyl}acetic acid - 152171-23-8

Specification

CAS No. 152171-23-8
Molecular Formula C14H12O2S2
Molecular Weight 276.4 g/mol
IUPAC Name 2-(4-phenylsulfanylphenyl)sulfanylacetic acid
Standard InChI InChI=1S/C14H12O2S2/c15-14(16)10-17-11-6-8-13(9-7-11)18-12-4-2-1-3-5-12/h1-9H,10H2,(H,15,16)
Standard InChI Key HCCAEBZJFMPPRF-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)SC2=CC=C(C=C2)SCC(=O)O

Introduction

Chemical Structure and Molecular Properties

The molecular formula of {[4-(Phenylsulfanyl)phenyl]sulfanyl}acetic acid is C₁₄H₁₂O₂S₂, with a molecular weight of 292.38 g/mol. Its structure consists of a benzene ring substituted at the para position with two distinct sulfur-based functional groups:

  • A phenylsulfanyl group (-S-C₆H₅)

  • A sulfanylacetic acid group (-S-CH₂-COOH)

Stereoelectronic Features

  • The sulfanyl groups (-S-) introduce electron-rich regions due to sulfur’s lone pairs, enhancing nucleophilic reactivity at these sites .

  • The acetic acid moiety provides a carboxylic acid functional group, enabling hydrogen bonding and salt formation.

Table 1: Comparative Molecular Properties of Related Compounds

CompoundMolecular FormulaMolecular Weight (g/mol)Key Functional Groups
{[4-(Phenylsulfanyl)phenyl]sulfanyl}acetic acidC₁₄H₁₂O₂S₂292.38Sulfanyl, carboxylic acid
{[4-(Phenylsulfanyl)phenyl]sulfonyl}acetic acid C₁₄H₁₂O₄S₂308.37Sulfonyl, carboxylic acid
(4-Bromo-2-methyl-phenylsulfanyl)-acetic acidC₉H₉BrO₂S261.14Bromine, sulfanyl, methyl

Synthesis and Preparation

While no direct synthesis routes for {[4-(Phenylsulfanyl)phenyl]sulfanyl}acetic acid are documented, methodologies for analogous compounds suggest plausible strategies:

Nucleophilic Substitution

  • Thiol-alkylation: Reacting 4-mercaptophenyl acetic acid with iodobenzene under basic conditions could yield the target compound .

  • Two-step functionalization: Introducing sulfanyl groups sequentially via Ullmann coupling or Mitsunobu reactions .

Oxidation Considerations

The sulfanyl groups are susceptible to oxidation, necessitating inert atmospheres (e.g., nitrogen or argon) during synthesis to prevent formation of sulfoxides or sulfones .

Chemical Reactivity and Functionalization

Oxidation Reactions

  • Controlled oxidation with hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (mCPBA) converts sulfanyl groups to sulfoxides (-SO-) or sulfones (-SO₂-) .

  • Example:

    [4-(Phenylsulfanyl)phenyl]sulfanylacetic acidH2O2[4-(Phenylsulfinyl)phenyl]sulfonylacetic acid\text{{[4-(Phenylsulfanyl)phenyl]sulfanyl}acetic acid} \xrightarrow{\text{H}_2\text{O}_2} \text{{[4-(Phenylsulfinyl)phenyl]sulfonyl}acetic acid}

Nucleophilic Substitution

  • The bromine in analogs like (4-Bromo-2-methyl-phenylsulfanyl)-acetic acid undergoes substitution with amines or alkoxides. For the target compound, similar reactivity is anticipated at electrophilic sites.

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